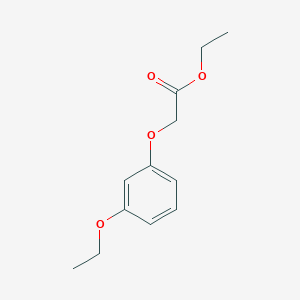

Ethyl 3-ethoxyphenoxyacetate

CAS No.:

Cat. No.: VC14398376

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O4 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | ethyl 2-(3-ethoxyphenoxy)acetate |

| Standard InChI | InChI=1S/C12H16O4/c1-3-14-10-6-5-7-11(8-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |

| Standard InChI Key | CYTGKMUPGLMKEG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=CC=C1)OCC(=O)OCC |

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 3-ethoxyphenoxyacetate typically involves a nucleophilic substitution reaction between 3-ethoxyphenol and ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) . The reaction proceeds under reflux conditions in acetone, yielding the target compound after purification via column chromatography.

Reaction Scheme:

Key parameters:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Mass Spectrometry (MS):

-

ESI-MS: m/z 225.1 [M+H]⁺ (calculated for C₁₂H₁₆O₄)

Physicochemical Properties

Molecular and Structural Data

Thermal and Stability Profile

-

Flash Point: >100°C (non-flammable under standard conditions)

-

Storage: Stable at room temperature; sensitive to prolonged exposure to light and moisture.

Applications in Industry and Research

Pharmaceutical Intermediates

Ethyl 3-ethoxyphenoxyacetate serves as a precursor in the synthesis of:

-

Cyclin-dependent kinase (CDK) inhibitors: Analogous esters are used in cancer therapeutics targeting CDK4/6 .

-

Anti-inflammatory agents: Phenoxyacetate derivatives exhibit COX-2 inhibitory activity .

Agricultural Chemistry

-

Herbicide formulations: Structural analogs act as auxin mimics, disrupting plant growth .

-

Pesticide synergists: Enhances the efficacy of pyrethroids by inhibiting detoxifying enzymes.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume